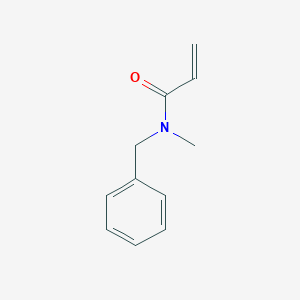![molecular formula C18H19N5O2S B2410373 1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one CAS No. 2097922-22-8](/img/structure/B2410373.png)
1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one” is a complex organic molecule. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is substituted with a methyl group at the 5-position .
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, the synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-7(4H)-one, an intermediate of the antiviral drug Triazid®, was optimized by cyclocondensation of 5-amino-3-H-1,2,4-triazole (aminotriazole) with acetoacetic ester . Various conditions were studied, including reaction in supercritical carbon dioxide in the presence of acetic acid, organic solvents, as well as Lewis acid (ZnCl2, TiO2, and SiO2) or inorganic additives . The most preferable conditions were found to be pure supercritical CO2 in the presence of acetic acid or ZnCl2 at a temperature of 150-190 °C .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a fused ring system containing three nitrogen atoms and two carbon atoms in the triazole ring, and four carbon atoms and two nitrogen atoms in the pyrimidine ring . This core is substituted with a methyl group at the 5-position .Chemical Reactions Analysis
The 1,2,4-triazolo[1,5-a]pyrimidine core of the molecule is known to participate in various chemical reactions. It has been used as a versatile tool in drug design, with potential applications in cancer and parasitic diseases .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound is synthesized using a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one. Its structure is characterized by X-ray single crystal diffraction and various spectroscopic techniques, with geometrical parameters and spectral data compared with those from DFT geometry optimization (Lahmidi et al., 2019).
Synthesis and Antimicrobial Evaluation
- Derivatives of this compound, specifically thiazolopyrimidines, have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. Some tested compounds show promising activity (El-Bendary et al., 1998).
Medicinal Chemistry Applications
- Pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives, including this compound, have been investigated for their analgesic and anti-inflammatory activities. They have shown notable effectiveness in vivo, with specific derivatives demonstrating significant analgesic and anti-inflammatory effects (Shaaban et al., 2008).
Synthesis in Supercritical Carbon Dioxide
- The compound has been obtained by condensing 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in supercritical carbon dioxide, showcasing an environmentally friendly approach to its synthesis (Baklykov et al., 2019).
Parallel Synthesis Techniques
- Its derivatives have been prepared using a solution-phase parallel synthetic method. This approach includes aza-Wittig reaction and subsequent reactions with various amine and alcohols, demonstrating an efficient method for producing these derivatives (Sun et al., 2011).
Pharmaceutical Applications
- Research indicates that these compounds, particularly 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been active as mediator release inhibitors and considered for development as potential antiasthma agents (Medwid et al., 1990).
Propriétés
IUPAC Name |
1-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-13-9-17(23-18(21-13)19-12-20-23)25-14-10-22(11-14)16(24)7-8-26-15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHBJJAWGWGQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

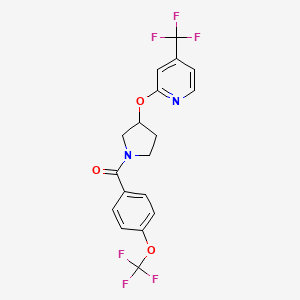
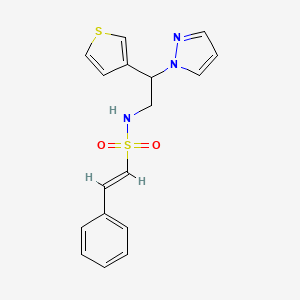
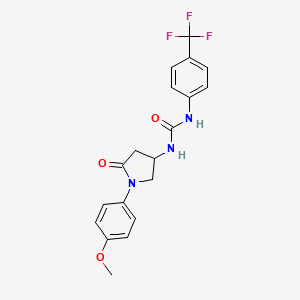
![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2410296.png)
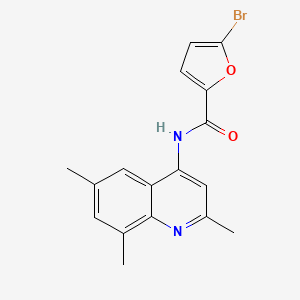
![Lithium;2-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylate](/img/structure/B2410299.png)
![2-ethyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410301.png)
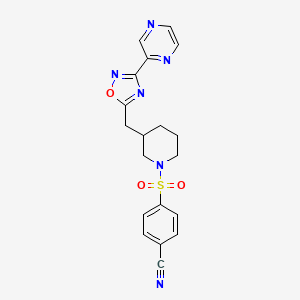
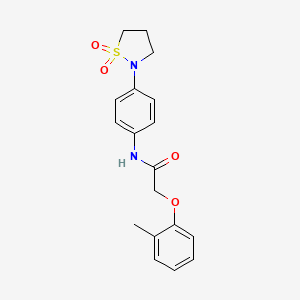
![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2410306.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2410307.png)

![3,6-Dichloroimidazo[1,2-A]pyridine-2-carbohydrazide](/img/structure/B2410312.png)
